molecular formula C9H14N2O2S B2796865 4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine CAS No. 2197453-44-2

4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine

Cat. No.: B2796865
CAS No.: 2197453-44-2
M. Wt: 214.28
InChI Key: PPNLUDPOWOBLFZ-UHFFFAOYSA-N
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Description

4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine typically involves the reaction of 4,5-dimethyl-2-thiazolyl chloride with oxolan-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine can undergo various types of chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine is unique due to the presence of both the thiazole ring and the oxolan-3-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(4,5-dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-5-6(2)14-9(11-5)13-8-4-12-3-7(8)10/h7-8H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNLUDPOWOBLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OC2COCC2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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